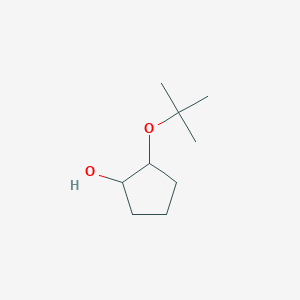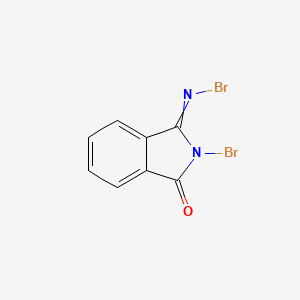
N-(2-Bromo-3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)hypobromous amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Bromo-3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)hypobromous amide: is a synthetic organic compound known for its unique chemical structure and reactivity. This compound features a bromine atom and a hypobromous amide group attached to an isoindoline ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromo-3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)hypobromous amide typically involves the bromination of an isoindoline derivative followed by the introduction of a hypobromous amide group. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperature and pH conditions to ensure selective bromination and subsequent amide formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters. The use of catalysts and solvents can enhance the efficiency and yield of the desired product. Purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of brominated isoindoline derivatives.
Reduction: Formation of reduced isoindoline derivatives.
Substitution: Formation of substituted isoindoline derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: N-(2-Bromo-3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)hypobromous amide is used as a building block in organic synthesis, enabling the creation of complex molecules for pharmaceuticals and materials science.
Biology: In biological research, this compound can be used to study the effects of brominated compounds on biological systems, including enzyme inhibition and protein interactions.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: In the industrial sector, this compound can be utilized in the synthesis of specialty chemicals, dyes, and polymers, contributing to advancements in materials science and manufacturing processes.
Mécanisme D'action
The mechanism of action of N-(2-Bromo-3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)hypobromous amide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and hypobromous amide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s reactivity allows it to participate in various biochemical pathways, affecting cellular processes and signaling.
Comparaison Avec Des Composés Similaires
- N-(2-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
- 2-Bromo-N-(3S)-tetrahydro-2-oxo-3-furanyl-benzeneacetamide
Comparison:
- N-(2-Bromo-3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)hypobromous amide is unique due to its hypobromous amide group, which imparts distinct reactivity and biological activity compared to other brominated isoindoline derivatives.
- N-(2-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile features a malononitrile group, making it more suitable for applications in materials science and organic electronics.
- 2-Bromo-N-(3S)-tetrahydro-2-oxo-3-furanyl-benzeneacetamide has a different core structure, leading to variations in its chemical and biological properties.
Propriétés
Numéro CAS |
142337-34-6 |
|---|---|
Formule moléculaire |
C8H4Br2N2O |
Poids moléculaire |
303.94 g/mol |
Nom IUPAC |
2-bromo-3-bromoiminoisoindol-1-one |
InChI |
InChI=1S/C8H4Br2N2O/c9-11-7-5-3-1-2-4-6(5)8(13)12(7)10/h1-4H |
Clé InChI |
NDTDHSBCICNDQU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NBr)N(C2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12549965.png)

![Acetonitrile, [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]-](/img/structure/B12549977.png)

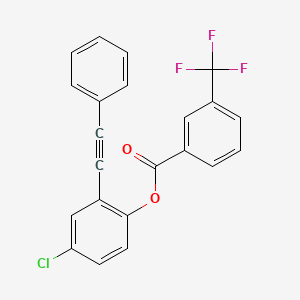
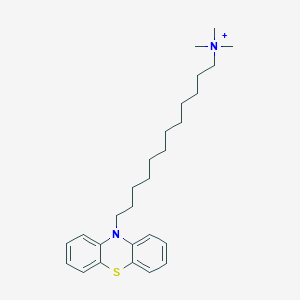
![Acetamide, N-[4-(3-pyridinylcarbonyl)phenyl]-](/img/structure/B12549998.png)
![7-{[(Ethoxymethyl)(oxo)phosphaniumyl]oxy}-1-methylquinolin-1-ium](/img/structure/B12549999.png)

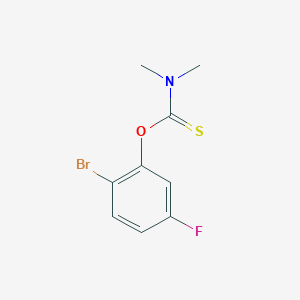
![{[2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B12550019.png)


